molecular formula C18H21N3O B2407296 Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone CAS No. 2380098-30-4

Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone

Cat. No. B2407296
CAS RN: 2380098-30-4
M. Wt: 295.386
InChI Key: OBNWWVJRQAXBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has been investigated in various scientific research studies. One such study by Li et al. (2019) reported that the compound inhibits PTP1B by binding to its active site and blocking its enzymatic activity. Another study by Zhang et al. (2020) reported that the compound inhibits the NLRP3 inflammasome by blocking its assembly and activation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been investigated in various scientific research studies. One such study by Li et al. (2019) reported that the compound improves glucose tolerance and insulin sensitivity in obese mice by inhibiting PTP1B. Another study by Zhang et al. (2020) reported that the compound reduces the production of pro-inflammatory cytokines in macrophages by inhibiting the NLRP3 inflammasome.

Advantages and Limitations for Lab Experiments

The advantages and limitations of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone for lab experiments have been investigated in various scientific research studies. One such study by Wang et al. (2019) reported that the compound is stable under various conditions and can be easily synthesized in large quantities. However, the study also reported that the compound has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

The future directions for the research on Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone are numerous and varied. One such direction is the investigation of the compound's potential as a therapeutic agent for the treatment of diabetes and obesity, as reported by Li et al. (2019). Another direction is the investigation of the compound's potential as a therapeutic agent for the treatment of inflammatory diseases, as reported by Zhang et al. (2020). Additionally, future research could focus on the optimization of the synthesis method for the compound, as well as the investigation of its pharmacokinetics and toxicity in vivo.
Conclusion
This compound is a chemical compound that has shown promising potential as a therapeutic agent in various scientific research studies. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.

Synthesis Methods

The synthesis of Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone involves a multi-step process that has been described in detail by various research studies. One such study by Wang et al. (2019) reported the synthesis of the compound through the reaction of 2-methylbenzimidazole with N-((tert-butoxycarbonyl)amino)-3-(cyclohex-3-en-1-yl)propan-1-amine, followed by the reaction of the resulting product with 4-(dimethylamino)pyridine and 1,1'-carbonyldiimidazole.

Scientific Research Applications

Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone has been investigated for its potential therapeutic applications in various scientific research studies. One such study by Li et al. (2019) reported the compound's potential as a novel inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for the treatment of diabetes and obesity. Another study by Zhang et al. (2020) reported the compound's potential as a novel inhibitor of the NLRP3 inflammasome, which is a therapeutic target for the treatment of inflammatory diseases.

properties

IUPAC Name

cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-13-19-16-9-5-6-10-17(16)21(13)15-11-20(12-15)18(22)14-7-3-2-4-8-14/h2-3,5-6,9-10,14-15H,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNWWVJRQAXBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4CCC=CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.